molecular formula C17H14N2O2S B4985456 2-(Toluene-4-sulfonyl)-1,2-dihydro-isoquinoline-1-carbonitrile CAS No. 3340-68-9

2-(Toluene-4-sulfonyl)-1,2-dihydro-isoquinoline-1-carbonitrile

Cat. No.: B4985456
CAS No.: 3340-68-9
M. Wt: 310.4 g/mol
InChI Key: XDAMNXBOSSTXSW-UHFFFAOYSA-N
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Description

2-(Toluene-4-sulfonyl)-1,2-dihydro-isoquinoline-1-carbonitrile is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a toluene-4-sulfonyl group attached to a dihydro-isoquinoline ring with a carbonitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Toluene-4-sulfonyl)-1,2-dihydro-isoquinoline-1-carbonitrile typically involves the reaction of toluene-4-sulfonyl chloride with 1,2-dihydro-isoquinoline-1-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Toluene-4-sulfonyl)-1,2-dihydro-isoquinoline-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Toluene-4-sulfonyl)-1,2-dihydro-isoquinoline-1-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Toluene-4-sulfonyl)-1,2-dihydro-isoquinoline-1-carbonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The carbonitrile group can also participate in various biochemical reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    Toluene-4-sulfonic acid derivatives: These compounds share the sulfonyl group but differ in their additional functional groups.

    Isoquinoline derivatives: Compounds with similar isoquinoline structures but different substituents.

Uniqueness

2-(Toluene-4-sulfonyl)-1,2-dihydro-isoquinoline-1-carbonitrile is unique due to the combination of the sulfonyl and carbonitrile groups attached to the isoquinoline ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-1H-isoquinoline-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-13-6-8-15(9-7-13)22(20,21)19-11-10-14-4-2-3-5-16(14)17(19)12-18/h2-11,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAMNXBOSSTXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC=C3C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10292398
Record name 2-(Toluene-4-sulfonyl)-1,2-dihydro-isoquinoline-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3340-68-9
Record name NSC82272
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82272
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Toluene-4-sulfonyl)-1,2-dihydro-isoquinoline-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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